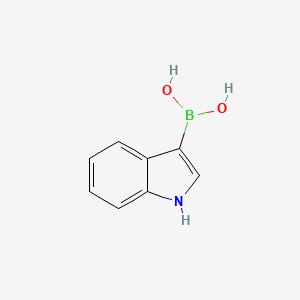

Indol-3-borsäure

Übersicht

Beschreibung

(1H-Indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1H-Indol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Borsäuren, einschließlich Indol-3-borsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt. Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektion sein .

Biologische Markierung

Die Schlüsselinteraktion von Borsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, die von der biologischen Markierung reichen . Dies beinhaltet die Verwendung von Borsäuren zur Markierung oder Kennzeichnung biologischer Moleküle für weitere Studien oder Manipulationen .

Proteinmanipulation und -modifikation

Borsäuren, einschließlich this compound, haben ein signifikantes Wachstum in ihrer Interaktion mit Proteinen gezeigt. Sie werden für die Proteinmanipulation und Zellmarkierung verwendet . Dies ermöglicht die Untersuchung und das Verständnis der Proteinfunktion und -struktur .

Therapeutikaentwicklung

Borsäuren werden bei der Entwicklung von Therapeutika eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es ihnen, bei der Herstellung neuer Medikamente und Behandlungen eingesetzt zu werden .

Trennungstechnologien

Borsäuren werden auch in Trennungstechnologien eingesetzt . Dies beinhaltet die Verwendung von Borsäuren zur Trennung verschiedener Moleküle basierend auf ihren Wechselwirkungen mit der Borsäure .

Kontrollierte Freisetzung von Insulin

Borsäuren wurden in Polymeren zur kontrollierten Freisetzung von Insulin verwendet . Dies hat potenzielle Anwendungen bei der Behandlung von Diabetes .

Synthese biologisch aktiver Moleküle

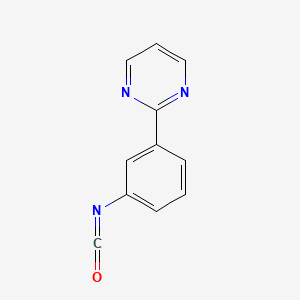

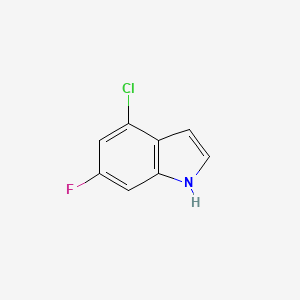

this compound ist an der Synthese biologisch aktiver Moleküle beteiligt. Beispielsweise wurde es bei der Synthese von Indol-Inhibitoren von MMP-13 zur Behandlung von Arthritiserkrankungen und substituierten Pyrimidinen verwendet, die als Tubulin-Polymerisationsinhibitoren wirken .

Suzuki-Kupplungsreaktionen

this compound ist auch an Suzuki-Kupplungsreaktionen zur Synthese von Aryl-Hetaryl-Furocumarinen beteiligt . Dies ist eine Art Kreuzkupplungsreaktion, die in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .

Wirkmechanismus

Target of Action

Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .

Mode of Action

The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .

Biochemical Pathways

Indole-3-boronic acid affects several biochemical pathways:

- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of Indole-3-boronic acid include:

- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .

Result of Action

The molecular and cellular effects of Indole-3-boronic acid include:

- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.

Action Environment

Environmental factors impact the compound’s efficacy and stability:

- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.

Eigenschaften

IUPAC Name |

1H-indol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHBZMGHRDZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625167 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741253-05-4 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

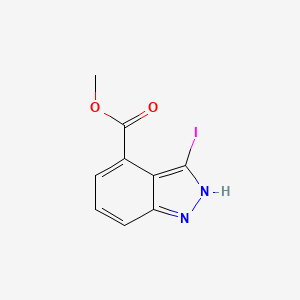

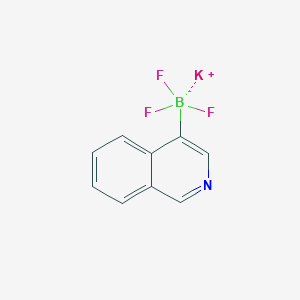

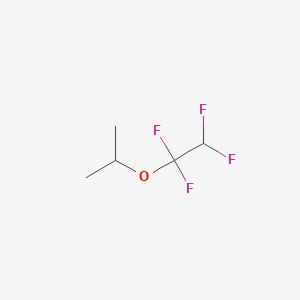

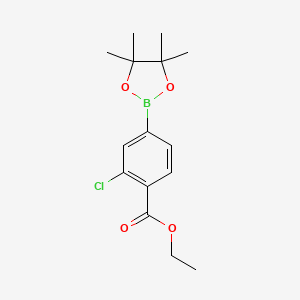

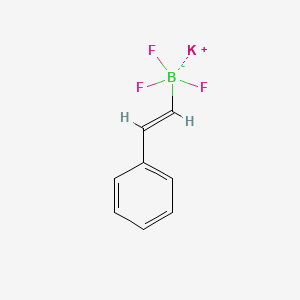

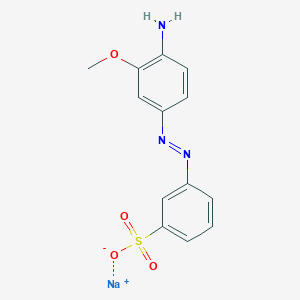

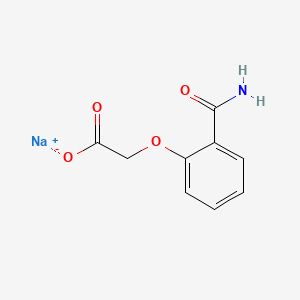

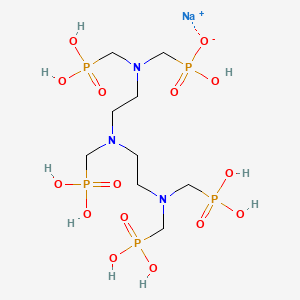

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)